molecular formula C10H19NO B8110734 2-Ethoxy-7-azaspiro[3.5]nonane

2-Ethoxy-7-azaspiro[3.5]nonane

Cat. No.: B8110734
M. Wt: 169.26 g/mol
InChI Key: BLYGQTFVAMKJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-7-azaspiro[3.5]nonane is a spirocyclic chemical scaffold of high value in pharmaceutical research and drug discovery. This compound features a unique three-dimensional structure that is prized for its ability to improve the physicochemical properties and binding selectivity of potential drug candidates. The 7-azaspiro[3.5]nonane core is a prominent structural motif in medicinal chemistry, extensively utilized in the development of novel therapeutic agents targeting enzymatically and therapeutically important areas. This scaffold has demonstrated significant application in the development of potent enzyme inhibitors. Recent research has leveraged closely related spiro-piperidine and spiro-azetidine analogs to create highly advanced and selective inhibitors for epigenetic targets, such as the Absent, Small, or Homeotic-Like 1 (ASH1L) protein, a histone lysine methyltransferase . Inhibiting ASH1L is a promising therapeutic strategy in oncology, particularly for treating acute leukemia with MLL1 translocations, where it has been shown to block cell proliferation and induce apoptosis and differentiation in leukemia cells . The incorporation of spirocyclic systems like 7-azaspiro[3.5]nonane is a key structure-based design strategy to access novel binding pockets on target proteins, thereby enhancing inhibitor potency and selectivity . Beyond oncology, similar spirocyclic frameworks are also investigated in other drug discovery programs, including the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors , highlighting the versatility of this structural class. This product is intended for research purposes as a key synthetic intermediate or a final product building block. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-7-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-12-9-7-10(8-9)3-5-11-6-4-10/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYGQTFVAMKJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Chloroacetylation : Reacting the oxetane derivative with chloroacetyl chloride in dichloromethane (DCM) at ≤10°C in the presence of triethylamine (TEA) achieves 72–85% yields of the intermediate.

  • Cyclization : Using sodium hydride (NaH) in tetrahydrofuran (THF) under inert atmosphere induces spiro ring formation, with yields averaging 65–78%.

  • Ethoxylation : The amine intermediate is treated with ethyl bromide or iodide in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) as a base, achieving 60–70% yields.

Optimization Considerations:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, MeCN) enhance cyclization efficiency.

  • Temperature Control : Exothermic steps (e.g., NaH-mediated cyclization) require strict temperature regulation (<10°C) to minimize side reactions.

Photocatalytic Radical Cyclization Strategy

Recent advances in photoredox catalysis enable spirocycle formation via nitrogen-centered radical intermediates. A method described by employs N-allylsulfonamides and methylenecyclohexane under iridium-based photocatalysis to construct β-spirocyclic pyrrolidines, which can be adapted for this compound synthesis.

Procedure:

  • N-Chlorination : Treating N-allyltoluenesulfonamide with 1,3-dichloro-5,5′-dimethylhydantoin generates an N–Cl intermediate.

  • Radical Cyclization : Irradiation with visible light in DCM facilitates radical addition to alkenes, forming the spiro framework.

  • Post-Functionalization : The sulfonamide protecting group is hydrolyzed, and the resulting amine is ethoxylated.

Performance Metrics:

StepConditionsYield (%)
N-ChlorinationDCM, 0°C, 15 min85–90
Photocatalytic CyclizationIr[dF(CF₃)ppy]₂(dtbpy)PF₆, 34°C70–76
EthoxylationK₂CO₃, EtBr, MeCN, reflux60–65

Advantages :

  • Short reaction times (<3 hours for cyclization).

  • Tolerance to diverse alkene partners, enabling structural variability.

Epoxidation and Ring Expansion Methodology

A patent by outlines a two-step synthesis for related spiro compounds, adaptable for this compound. The process involves epoxidation of a bicyclic precursor followed by acid-catalyzed ring expansion.

Synthetic Pathway:

  • Epoxidation : Treating 7-methylene-2-oxaspiro[3.5]nonane with meta-chloroperbenzoic acid (mCPBA) in DCM forms an epoxide (85–90% yield).

  • Ring Expansion : The epoxide undergoes acid-catalyzed rearrangement (e.g., BF₃·OEt₂) to yield the azaspiro core, which is subsequently ethoxylated.

Critical Parameters:

  • Acid Catalyst : Lewis acids (e.g., BF₃) optimize ring expansion efficiency.

  • Temperature : Reactions proceed optimally at 25–40°C to prevent epoxide polymerization.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsTypical Yield (%)
Condensation/CyclizationHigh scalability, industrial viabilityMulti-step, requiring purification60–78
PhotocatalyticRapid, modular spiro formationSpecialized equipment needed65–76
Epoxidation/Ring ExpansionMild conditions, high selectivitySensitive to moisture70–85

Mechanistic Insights:

  • Cyclization : Intramolecular nucleophilic attack (e.g., amine on electrophilic carbon) drives spiro ring closure.

  • Radical Pathways : Photocatalysis generates N-centered radicals that add to alkenes, followed by hydrogen atom transfer (HAT) to terminate cyclization .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-7-azaspiro[3.5]nonane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium

Comparison with Similar Compounds

The following analysis compares 2-Ethoxy-7-azaspiro[3.5]nonane with structurally analogous spirocyclic compounds, focusing on synthesis, biological activity, and physicochemical properties.

Key Observations :

  • Substituent Effects: The ethoxy group in this compound contrasts with methoxy (e.g., 3-Ethoxy-7-methoxyspiro[3.5]non-2-en-1-one) or phenyl groups (e.g., 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one). Electron-donating groups like ethoxy may enhance solubility, while bulky substituents (e.g., phenyl) increase steric hindrance .
  • Diazaspiro compounds (e.g., 2,7-diazaspiro[3.5]nonane) exhibit dual basic sites, enhancing receptor binding versatility .
Sigma (σ) Receptor Affinity
  • This compound: Predicted to target σ receptors due to structural similarity to 2,7-diazaspiro[3.5]nonane derivatives, which show nanomolar affinity for σ1 and σ2 subtypes .
  • 2,7-Diazaspiro[3.5]nonane Derivatives: Compound 4b (with benzyl groups) demonstrated potent σ1 affinity (Ki = 2.3 nM) and antiallodynic effects in vivo, while 5b (with phenylpropyl groups) showed σ2 selectivity .
  • 7-Oxa Analogues: Oxygen-containing spiro compounds (e.g., 7-oxa-2-azaspiro[3.5]nonane) are explored as enzyme inhibitors (e.g., EGFR) but lack direct σ receptor data .
Enzyme Modulation
  • 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one: Used in synthesizing kinase inhibitors, highlighting scaffold versatility in oncology .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-Ethoxy-7-azaspiro[3.5]nonane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives typically employs a two-step cyclization process. For example, 7-oxo-2-azaspiro[3.5]nonane (a key intermediate) is synthesized via cyclization of a substituted cyclohexane precursor using lithium aluminum hydride (LiAlH₄), achieving yields >82% under mild conditions . Optimization of solvent polarity (e.g., tetrahydrofuran vs. dichloromethane) and temperature (0–25°C) is critical to minimize byproducts like ring-opened amines. Post-synthetic ethoxylation requires anhydrous conditions to prevent hydrolysis of the spirocyclic ether .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves stereochemistry and confirms ethoxy group integration (δ ~3.5–4.2 ppm for –OCH₂CH₃) .
  • XRD : Single-crystal X-ray diffraction (XRD) verifies spirocyclic geometry and torsional angles, particularly for chiral centers in the azaspiro ring .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₉H₁₇NO₂) and detects fragmentation patterns .

Q. How does the spirocyclic structure of this compound influence its stability in acidic/basic conditions?

  • Methodological Answer : The spirocyclic framework exhibits moderate acid stability but undergoes ring-opening under strong acidic (HCl, >2M) or basic (NaOH, >1M) conditions due to strain in the bicyclic system. Stability assays using HPLC or TLC monitoring (0–24 hrs) reveal degradation products like linear amines or ethers. Buffered solutions (pH 5–7) are recommended for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound analogs to neurological targets?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer ionic strength, temperature). Standardization using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) under controlled pH (7.4) and temperature (25°C) is critical. For example, a 0.5 pH unit shift can alter KD values by >50% for amine-containing analogs . Parallel molecular docking (e.g., AutoDock Vina) identifies key binding residues (e.g., Asp113 in GABAₐ receptors) to rationalize affinity differences .

Q. What mechanistic insights explain the regioselectivity of oxidation reactions in this compound derivatives?

  • Methodological Answer : Oxidation with KMnO₄ or CrO₃ targets the nitrogen-adjacent carbon due to hyperconjugative stabilization of the transition state. Computational studies (DFT at B3LYP/6-31G*) show a 15–20 kcal/mol lower activation energy for oxidation at C3 vs. C6. Experimental validation via LC-MS confirms predominant formation of 3-keto derivatives (>90% selectivity) .

Q. How can SAR studies optimize this compound derivatives for enhanced metabolic stability?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the ethoxy group with trifluoroethoxy (logP reduction by 0.8) or cyclopropoxy (steric shielding) to resist CYP450-mediated oxidation .
  • In Vitro Assays : Microsomal stability assays (human liver microsomes, NADPH) quantify t₁/₂ improvements. For example, 7,7-dimethyl analogs show 3× longer t₁/₂ vs. parent compounds .
  • Metabolite ID : HRMS/MS identifies primary oxidation sites (e.g., N-demethylation) for targeted structural modification .

Q. What strategies mitigate stereochemical challenges in synthesizing enantiopure this compound derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization (ee >95%) .
  • Kinetic Resolution : Lipase-catalyzed (e.g., CAL-B) acetylation of racemic mixtures separates enantiomers with selectivity factors (s) >20 .
  • Crystallization : Diastereomeric salt formation with tartaric acid achieves >99% ee for gram-scale batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.